Product packaging for 5-(Ethoxycarbonyl)furan-2-carboxylic acid(Cat. No.:CAS No. 32933-01-0)

5-(Ethoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1643736
CAS No.: 32933-01-0
M. Wt: 184.15 g/mol
InChI Key: SMMNUDQGZVFDTO-UHFFFAOYSA-N
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Description

Contextualization within Furanic Platform Chemicals and Bio-based Feedstocks

The drive towards a circular economy and sustainable chemical production has placed a spotlight on furanic platform chemicals. These compounds are derived from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass, offering a green alternative to petroleum-based feedstocks. rsc.orgresearchgate.net The most prominent of these is 5-hydroxymethylfurfural (B1680220) (HMF), which serves as a gateway to a wide array of furan (B31954) derivatives, including 2,5-furandicarboxylic acid (FDCA). rsc.orgmdpi.com

5-(Ethoxycarbonyl)furan-2-carboxylic acid is situated within this value chain as a key derivative. It can be synthesized from these primary platform chemicals, further functionalizing the furan core and expanding its synthetic potential. The transition from biomass to these value-added chemicals represents a significant step in the development of biorefineries and a more sustainable chemical industry. researchgate.netmdpi.com

Significance as a Versatile Intermediate and Building Block in Organic Synthesis

The dual functionality of this compound, possessing both a carboxylic acid and an ester group, makes it a highly versatile intermediate in organic synthesis. These functional groups can be selectively modified, allowing for the construction of complex molecular architectures.

The carboxylic acid moiety can participate in a variety of reactions, including esterification, amidation, and conversion to acid chlorides, while the ethoxycarbonyl group can be hydrolyzed or transesterified. This differential reactivity is a key asset for synthetic chemists, enabling the stepwise construction of new molecules. For instance, its structure is analogous to terephthalic acid derivatives, suggesting its potential as a monomer for the synthesis of novel bio-based polyesters and other polymers. rsc.orgelsevierpure.comnih.gov The furan ring itself also offers sites for further chemical transformation.

A high-yield synthesis of this compound has been reported through the alkaline hydrolysis of a precursor furan derivative, achieving a 95% yield. vulcanchem.com This efficient synthesis underscores its accessibility as a building block for further chemical exploration.

Overview of Research Trajectories and Key Areas of Investigation

Current research involving this compound and its analogs is multifaceted. A significant area of investigation is its application in polymer chemistry, where it is being explored as a bio-based monomer to create novel polyesters with unique properties. rsc.orgelsevierpure.comnih.gov The incorporation of the furan ring into the polymer backbone can impart desirable characteristics such as enhanced thermal stability and barrier properties.

Furthermore, its role as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals is an active area of research. The furan nucleus is a common scaffold in many biologically active compounds, and the specific functionalization of this compound makes it an attractive starting material for the synthesis of new drug candidates and crop protection agents.

Ongoing research also focuses on optimizing the synthesis of this compound, particularly through catalytic routes from biomass-derived platform chemicals like HMF. nih.govrsc.orgrsc.org The development of efficient and selective catalytic systems is crucial for the economic viability and large-scale production of this and other furanic derivatives.

Physicochemical Properties of this compound and Related Compounds

Property This compound 5-(Methoxycarbonyl)furan-2-carboxylic acid 5-Ethoxy-furan-2-carboxylic acid
CAS Number 32933-01-0 6750-85-2 115102-47-1
Molecular Formula C8H8O5 C7H6O5 C7H8O4
Molecular Weight 184.15 g/mol 170.12 g/mol 156.14 g/mol
Boiling Point Not available Not available 278.4°C at 760 mmHg
XLogP3-AA 1.2 0.7 1.5

Spectroscopic Data for this compound and a Related Compound

Compound Spectroscopic Data
This compound 1H NMR (500 MHz, DMSO-d6): δ (ppm) = 1.32 (t, 3H), 4.34 (q, 2H), 7.29 (d, 1H), 7.39 (d, 1H), 13.5 (s, 1H)

| Diethyl furan-2,5-dicarboxylate (B1257723) | 1H NMR (400 MHz, Acetone-d6): δ (ppm) = 1.34 (t, 6H, J = 7.04 Hz), 4.33-4.38 (q, 4H, J = 7 Hz), 7.30 (s, 2H) 13C NMR (100 MHz, Acetone-d6): δ (ppm) = 14.45, 62.00, 119.14, 147.79, 158.41 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B1643736 5-(Ethoxycarbonyl)furan-2-carboxylic acid CAS No. 32933-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNUDQGZVFDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 5 Ethoxycarbonyl Furan 2 Carboxylic Acid

Catalytic Oxidation Pathways from Furanic Precursors

Catalytic oxidation serves as a primary route for the synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid, starting from readily available furan-based compounds. The careful selection of precursors, catalysts, and reaction parameters is crucial for the efficiency and selectivity of these transformations.

A prominent synthetic route involves the oxidation of alkyl furan-2-carboxylates. This pathway offers a direct method to introduce a carboxylic acid group at the C5 position of the furan (B31954) ring while preserving the ester functionality at the C2 position.

An efficient method for the production of 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC) has been developed utilizing furoates as the feedstock. The process involves the oxidation of an oxidizable compound within a raw material stream in the presence of an oxidizing gas, a suitable solvent, and a catalyst system. For instance, when methyl 5-methylfuran-2-carboxylate (MMFC) is used as the feedstock, the process yields a carboxylic acid composition primarily comprising 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC). This method is recognized for its high efficiency and yield.

The choice of catalyst is a critical factor that significantly influences the selectivity and yield of the desired product. A commonly employed and effective catalyst system for the oxidation of furan derivatives comprises a combination of cobalt, manganese, and bromine. This ternary catalyst system operates through a free-radical chain reaction mechanism.

The synergistic interaction between cobalt and manganese is crucial for the catalytic activity. Cobalt(III), formed in the presence of an oxidant, reacts with a bromide ion to generate cobalt(II) and a bromine radical. This bromine radical is a key species that initiates the oxidation cascade. The ratio of cobalt to manganese in the reaction mixture is a key parameter to optimize for maximizing the yield of 5-(alkoxycarbonyl)furan-2-carboxylic acids. Research has shown that an optimized Co/Mn/Br molar ratio can lead to yields of up to 90%.

The individual roles of the metals are complex. Cobalt catalysts are known to functionalize the π-system of furan rings, leading to dearomatization and the formation of various oxidized products. Manganese, particularly in its Mn(III) state, can initiate the oxidation by forming a carbon-centered radical, which then reacts with oxygen. In a combined Mn(III)/Co(II) system, the furan ring can undergo oxidative ring-opening to produce 1,4-dicarbonyl moieties. The bromine component, often introduced as sodium bromide, facilitates the generation of bromine radicals, which are potent initiators for the oxidation of the alkyl group on the furan ring.

Catalyst ComponentPrimary Role in OxidationInfluence on Reaction
Cobalt (Co)Facilitates the generation of bromine radicals and participates in the redox cycle.High concentrations can enhance reaction rates. The ratio to manganese is critical for selectivity.
Manganese (Mn)Acts as a co-catalyst, influencing the reaction rate and product distribution.Optimizing the Co:Mn ratio is essential for achieving high yields and preventing side reactions.
Bromine (Br)Acts as a radical initiator, abstracting a hydrogen atom from the substrate.Essential for initiating the free-radical chain reaction, significantly impacting the conversion rate.

The solvent system and reaction conditions play a pivotal role in achieving high conversion rates and product selectivity. Acetic acid is a preferred solvent for the oxidation of furan derivatives due to its ability to dissolve the reactants and catalysts, its stability under oxidizing conditions, and its role in the reaction mechanism. It is considered a particularly effective solvent, especially in the presence of transition metal catalysts.

The reaction temperature is another critical parameter. The oxidation is typically carried out at temperatures ranging from 100°C to 180°C. This temperature range is a compromise to ensure a sufficiently high reaction rate while minimizing the undesirable side reaction of "carbon burn" or over-oxidation of the substrate to carbon dioxide and other degradation products. The pressure of the oxidizing gas, usually air or oxygen, is also controlled to ensure a sufficient supply of the oxidant for the reaction.

ParameterTypical Range/ValueImpact on Conversion
SolventAcetic AcidProvides a suitable reaction medium and can participate in the reaction mechanism.
Temperature100°C - 180°CHigher temperatures increase the reaction rate but can also lead to increased by-product formation.
PressureDependent on the specific processEnsures a sufficient concentration of the oxidizing gas (oxygen) in the liquid phase.

A targeted synthetic route to this compound (EFCA) involves the direct oxidation of 5-(ethoxymethyl)furfural (EMF). This process is particularly noteworthy as it involves the simultaneous oxidation of both the ether linkage at the C5 position and the aldehyde group at the C2 position to form an ester and a carboxylic acid, respectively.

This transformation can be effectively achieved using a catalyst system composed of Cobalt(II) and Manganese(II) salts, often in the presence of a bromide source. epo.org In a typical procedure, 5-(ethoxymethyl)furfural is heated in a reaction mixture containing a solvent, such as acetic acid, with dissolved oxygen and the catalyst system. epo.org For instance, a reaction mixture containing 5-(butoxymethyl)furfural, acetic acid, cobalt acetate, manganese acetate, and sodium bromide, when subjected to oxygen pressure at 100°C, showed complete conversion to 5-(butoxycarbonyl)furan-2-carboxylic acid within an hour. epo.org This demonstrates the viability of this method for converting 5-(alkoxymethyl)furfurals to their corresponding 5-(alkoxycarbonyl)furan-2-carboxylic acids. epo.org The reaction proceeds with high selectivity, making it an attractive pathway for the synthesis of EFCA. epo.org

Following the synthesis, the crude reaction mixture contains the desired carboxylic acid, unreacted starting materials, catalyst residues, and various by-products. Therefore, effective purification strategies are essential to isolate the this compound in high purity.

Commonly employed purification techniques include:

Filtration: The initial product often precipitates from the reaction mixture upon cooling. Filtration is a straightforward method to separate the solid crude product from the solvent and soluble impurities.

Washing: The filtered crude product is typically washed with the reaction solvent (e.g., acetic acid) to remove residual catalysts and soluble organic impurities. A subsequent wash with water is often performed to remove any remaining acetic acid and inorganic salts.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. For furan-based carboxylic acids, recrystallization from hot water or organic solvents like carbon tetrachloride has been reported. The use of decolorizing agents like activated carbon during recrystallization can help to remove colored impurities.

Solvent Extraction: This method is used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. For instance, the crude product can be dissolved in an aqueous base, and then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

Distillation: For compounds that are thermally stable, distillation under reduced pressure can be an effective purification method. However, this method can lead to product loss through decomposition if the compound is sensitive to heat.

The choice of purification strategy depends on the nature of the impurities present and the desired final purity of the this compound. A combination of these techniques is often employed to achieve a high-purity product.

Purification Strategies for Crude Carboxylic Acid Compositions

Crystallization and Solid-Liquid Displacement Zones

The purification of furan-based dicarboxylic acids and their derivatives is critical for their application, particularly in polymerization. While specific data on the solid-liquid displacement zones for this compound is not extensively detailed in the public literature, the principles can be inferred from studies on its parent compound, FDCA. Purification of crude FDCA often involves crystallization, where the compound is dissolved in a suitable solvent at an elevated temperature and then cooled to allow the pure substance to crystallize, leaving impurities in the solution.

The process of separating the purified solid from the residual liquid (mother liquor) occurs in solid-liquid displacement zones. The efficiency of this separation is crucial for the final purity of the product. Factors influencing this process include the crystal size and shape, the viscosity of the mother liquor, and the equipment design (e.g., centrifuges, filter presses). For furan dicarboxylic acids, which can be insoluble in many organic solvents, the choice of solvent and control of pH are critical parameters in the crystallization and subsequent solid-liquid separation steps researchgate.net.

Hydrogenation for Impurity Reduction (e.g., 5-Formylfuran-2-carboxylic acid, FFCA)

A significant challenge in the synthesis of FDCA and its derivatives is the presence of color-forming impurities, notably 5-Formylfuran-2-carboxylic acid (FFCA), which is an intermediate in the oxidation of 5-(hydroxymethyl)furfural (HMF) to FDCA google.commdpi.com. These aldehyde impurities can negatively impact the properties of polymers derived from these monomers.

A key method for purifying crude FDCA compositions is mild hydrogenation. This process selectively reduces the aldehyde group of FFCA to a hydroxymethyl group, forming 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), or other hydrogenated species without significantly affecting the furan ring or the carboxylic acid groups. This transformation is crucial because the resulting alcohol is typically easier to separate from the desired dicarboxylic acid product than the original aldehyde google.com.

The process generally involves dissolving the crude acid in a suitable solvent, such as water, and then treating it with hydrogen gas in the presence of a hydrogenation catalyst. The conditions are kept mild to ensure selectivity google.com.

Table 1: Conditions for Hydrogenation of FFCA in Crude FDCA

Parameter Range
Temperature 130°C to 225°C
Hydrogen Partial Pressure 10 psi to 900 psi
Catalyst Hydrogenation catalyst (e.g., Palladium on carbon)
Solvent Water

Source: google.com

This purification strategy effectively reduces the concentration of FFCA, leading to a higher purity product suitable for polymerization google.com.

Functionalization and Carboxylation of Furan-2-carboxylic Acid Derivatives

The direct carboxylation of readily available furan-2-carboxylic acid (furoic acid) represents an atom-efficient and potentially streamlined route to producing 2,5-disubstituted furans, bypassing the often problematic oxidation of HMF rsc.orgnih.gov.

One-Step Carboxylation Approaches from Furan-2-carboxylic Acid using Carbon Dioxide

Direct carboxylation involves the deprotonation of the C5 position of the furan ring, followed by quenching the resulting carbanion with carbon dioxide researchgate.netarkat-usa.org. This method is a powerful tool for creating the furan-2,5-dicarboxylate (B1257723) structure. Two primary approaches have been investigated: the use of strong organometallic bases and carbonate-promoted carboxylation.

In the first approach, a strong base like lithium diisopropylamide (LDA) is used to deprotonate furan-2-carboxylic acid at a low temperature, forming a dianion intermediate. This intermediate then reacts with CO2 to yield furan-2,5-dicarboxylic acid upon acidic workup researchgate.netarkat-usa.org.

The second, more recent method, involves heating a mixture of an alkali salt of furan-2-carboxylic acid (furoate) with an alkali carbonate under a CO2 atmosphere rsc.orgstanford.edu. This solvent-free method is promoted by the carbonate, which acts as a base to deprotonate the furan ring at elevated temperatures stanford.edugoogle.com.

Table 2: Comparison of Carboxylation Methods

Method Base Conditions Yield of FDCA
Organometallic LDA THF, -78°C, then CO2 73%
Carbonate-Promoted Cs2CO3 / K2CO3 Molten salt, 250-350°C, CO2 pressure Up to 89% (scalable)

Source: rsc.orgarkat-usa.org

Regioselectivity and Yield Optimization

The carboxylation of furan-2-carboxylic acid proceeds with high regioselectivity, yielding the 2,5-disubstituted product as the major isomer researchgate.netarkat-usa.org. Deprotonation occurs preferentially at the C5 position, which is the most acidic C-H bond on the furan ring apart from the carboxylic acid proton.

Yield optimization in the carbonate-promoted process has been a key area of research. High yields have been achieved using caesium carbonate (Cs2CO3) rsc.org. However, due to the high cost of caesium, efforts have focused on using blends of potassium and caesium salts, demonstrating that high yields can be maintained even with a high potassium content (up to a 4:1 K+:Cs+ ratio) rsc.org. The addition of catalytic amounts of Lewis acids like ZnCl2 has also been shown to enhance the carboxylation yield by activating the C5-H bond, making it more susceptible to deprotonation by less expensive carbonates like Na2CO3 or K2CO3 rsc.org. Removing water, a byproduct of the reaction, is also critical to suppress decomposition pathways and improve yield rsc.org.

Organometallic Intermediates in Carboxylation Reactions

In carboxylation reactions employing strong bases, the formation of an organometallic intermediate is a key step arkat-usa.orgresearchgate.net. When furan-2-carboxylic acid is treated with two equivalents of a strong base like n-butyllithium or LDA, a dianion is generated. The first equivalent deprotonates the acidic carboxylic group, while the second removes a proton from the C5 position of the furan ring, creating a carbanionic center researchgate.netarkat-usa.org.

This furan-lithiated species is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide. This reaction forms a new carbon-carbon bond, resulting in the lithium salt of furan-2,5-dicarboxylate. Subsequent acidification protonates the carboxylate groups to yield the final dicarboxylic acid product. The stability and reactivity of this organometallic intermediate are crucial for the success of the reaction arkat-usa.org.

Preparation of Related Ethoxycarbonyl-Substituted Furanic Systems

The preparation of ethoxycarbonyl-substituted furans, such as the target molecule this compound, typically involves standard esterification procedures. Once furan-2,5-dicarboxylic acid (FDCA) is synthesized, it can be converted into its mono- or di-ester derivatives.

For the synthesis of this compound, a selective mono-esterification is required. Alternatively, a di-esterification followed by selective mono-hydrolysis can be performed. A more direct route involves the esterification of FDCA with ethanol in the presence of an acid catalyst. The reaction conditions (e.g., temperature, reaction time, and amount of ethanol) can be controlled to favor the formation of the monoester over the diester. For instance, reacting FDCA with ethanol in the presence of trimethylsilyl (B98337) chloride (TMSCl) is an effective method for producing the corresponding esters researchgate.net. While the literature cited describes the synthesis of the dimethyl ester, the same principle applies to the synthesis of the diethyl ester or the target mono-ethyl ester by adjusting stoichiometry and conditions.

Synthesis of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid via Lithiationresearchgate.net

A significant method for creating disubstituted benzodioxins involves the lithiation of 1,4-benzodioxin-2-carboxylic acid. mdpi.com This process allows for the regioselective introduction of a second substituent onto the dioxin ring. The synthesis of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid is achieved by first treating the starting material, 1,4-benzodioxin-2-carboxylic acid, with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C. mdpi.com This step facilitates the metalation of the dioxin ring at the C(3) position, forming a bis-anionic intermediate species, lithium 3-lithio-1,4-benzodioxin-2-carboxylate. mdpi.com

Following the formation of this lithiated intermediate, an electrophile, ethyl chloroformate, is introduced to the reaction mixture. This results in the formation of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, an unsymmetrically 2,3-disubstituted benzodioxin. mdpi.comresearchgate.net The product's identity is confirmed through various analytical techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and High-Resolution Mass Spectrometry (HRMS). mdpi.comresearchgate.netunimi.it This synthetic approach is noted for its efficiency and provides a valuable building block for more complex molecules containing the benzodioxin or benzodioxane scaffold. mdpi.comresearchgate.net

Table 1: Reaction Parameters for the Synthesis of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid via Lithiation

Parameter Details
Starting Material 1,4-Benzodioxin-2-carboxylic acid
Reagent Lithium diisopropylamide (LDA)
Electrophile Ethyl chloroformate
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Key Intermediate Lithium 3-lithio-1,4-benzodioxin-2-carboxylate

| Final Product | 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid |

Sustainability Aspects and Green Chemistry Metrics in Production Processes

Evaluating the environmental performance of chemical manufacturing is crucial for developing sustainable industrial practices. Green chemistry metrics provide a quantitative framework for assessing the efficiency and environmental impact of synthetic routes.

Environmental Factor (E-factor) and Process Mass Intensity (PMI) Assessmentssemanticscholar.org

The Environmental Factor (E-factor) and Process Mass Intensity (PMI) are key metrics used to quantify the waste generated by a chemical process. The E-factor is defined as the mass ratio of waste to the desired product (kg waste / kg product). sheldon.nlwiley-vch.de A higher E-factor signifies more waste generation and a greater negative environmental impact, with an ideal E-factor being zero. sheldon.nl This metric accounts for all materials used in the process, including reagents, solvent losses, and process aids, but typically excludes water. sheldon.nl

Process Mass Intensity (PMI) offers a more holistic view, defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents) to the mass of the final product. acsgcipr.orgnih.gov PMI is a critical tool for pharmaceutical and fine chemical industries to benchmark and improve the sustainability of manufacturing processes. semanticscholar.orgacsgcipr.org Solvents are a primary contributor to waste, often accounting for 80-90% of the mass in a typical organic chemical process. nih.gov Consequently, reducing the quantity of materials, especially solvents, is a major focus for lowering PMI and manufacturing costs. acsgcipr.org The application of these metrics allows for the comparison of different synthetic pathways, driving the selection of more resource-efficient and environmentally benign options. youtube.com

Table 2: Typical E-Factor and PMI Values by Industry Sector

Industry Sector Annual Production (Tonnes) E-Factor (kg waste / kg product) Typical PMI ( kg/kg )
Oil Refining 10⁶ - 10⁸ <0.1 ~1
Bulk Chemicals 10⁴ - 10⁶ <1 - 5 1 - 5
Fine Chemicals 10² - 10⁴ 5 - 50 25 - 100

Bio-based Feedstock Utilization and Biorefinery Integrationsemanticscholar.orgsheldon.nl

The transition towards a bio-based economy involves utilizing renewable feedstocks for the production of chemicals. Furan derivatives, such as this compound, are prime candidates for production from biomass. The core structure, furan-2,5-dicarboxylic acid (FDCA), is considered a key bio-based platform chemical and a potential replacement for petroleum-derived terephthalic acid in polymers. arkat-usa.orgmdpi.com

FDCA can be synthesized from carbohydrates found in biomass. arkat-usa.org A common pathway involves the acid-catalyzed dehydration of hexoses (like fructose) to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net HMF can then be selectively oxidized to yield FDCA. mdpi.com Alternatively, C5 sugars (pentoses) derived from hemicellulose can be converted to furfural (B47365), which serves as a precursor for furan-2-carboxylic acid and subsequently FDCA. arkat-usa.orgresearchgate.net The integration of these conversion processes within a biorefinery concept allows for the valorization of various biomass components into a portfolio of value-added chemicals, fuels, and materials with minimal waste. arkat-usa.org The production of this compound would follow from the esterification of bio-derived FDCA, positioning it as a sustainable, second-generation chemical.

Table 3: Bio-based Feedstocks and Key Furan Intermediates

Feedstock Source Primary Carbohydrate Key Intermediate(s) Target Platform Chemical
Lignocellulosic Biomass (e.g., wood, agricultural residues) Hemicellulose (C5 Sugars) Furfural, Furan-2-carboxylic acid Furan-2,5-dicarboxylic acid (FDCA)

Chemical Reactivity, Mechanistic Studies, and Derivatization Strategies

Esterification and Transesterification Reactions

Esterification is a fundamental reaction for modifying 5-(ethoxycarbonyl)furan-2-carboxylic acid and its parent compound, FDCA. These reactions are crucial for producing dialkyl furan-2,5-dicarboxylates (DAFDs), which have applications as plasticizers and precursors to polymers like polyethylene (B3416737) furandicarboxylate (PEF), a bio-based alternative to PET. rsc.org

Formation of Dialkyl Furan-2,5-dicarboxylates (DAFD)

The synthesis of DAFDs from FDCA or its monoesters, such as this compound, typically involves reaction with an alcohol. This process can be catalyzed by strong mineral acids, but alternative methods have been developed to avoid these corrosive reagents. googleapis.comresearchgate.net One approach involves reacting FDCA or its monoesters with an alcohol in a carbon dioxide-predominant atmosphere, which acts as a self-generating acid catalyst in situ. googleapis.comgoogle.comwipo.int This method can produce various diesters, such as dimethyl, diethyl, dipropyl, and dibutyl esters, in yields ranging from approximately 60% to 90%. google.com

Furthermore, DAFDs can be synthesized in a one-pot reaction from biomass-derived galactaric acid and a suitable bio-alcohol under solvent-free conditions. nih.gov This process can coproduce both furan-2,5- and furan-2,3-dicarboxylic acid esters. nih.gov

Influence of Alcohol and Catalytic Systems on Esterification Pathways

The choice of alcohol and catalyst significantly impacts the esterification of FDCA and its derivatives. Traditional esterification requires a strong acid catalyst like concentrated sulfuric acid to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. google.comgoogle.com

Innovative catalyst systems have been explored to create more environmentally benign processes. The use of carbon dioxide under supercritical, critical, or near-critical conditions for the alcohol or CO2 provides an effective alternative to mineral acids. googleapis.comgoogle.com For instance, reacting FDCA with methanol (B129727) at 180°C under an initial CO2 pressure of 400 psig can yield the corresponding diester at 85-90%. google.com Reaction temperatures for this method generally range from 160°C to 250°C, with pressures between 400 and 2,800 psi. googleapis.com High conversion rates, exceeding 90%, are achievable under these conditions. googleapis.comgoogle.com

Transesterification is another key strategy. A first ester mixture, for example, a methyl ester, can be produced from FDCA and subsequently reacted with a second, different alcohol to produce a new set of esters. googleapis.comgoogle.com This two-step process allows for the generation of a wide variety of DAFD products.

Furan (B31954) Ring Opening and Rearrangement Reactions

While the carboxylic acid and ester groups are primary sites for reaction, the furan ring itself can undergo cleavage and rearrangement, particularly in highly functionalized derivatives like furan-2,3-diones bearing ester groups. These reactions provide pathways to other important heterocyclic systems.

Decyclization of Furan-2,3-diones Bearing Ester Groups

Furan-2,3-diones are reactive intermediates that can undergo ring-opening reactions. The interaction of these diones with various nucleophiles often initiates the decyclization process. This reactivity is a key step in the transformation of the furan core into different five- or six-membered heterocyclic rings.

Reactions with Nucleophiles (e.g., Hydrazines, Alcohols, Amines)

The reaction of furan derivatives, especially activated ones like diones, with nucleophiles is a powerful method for synthesizing new compounds.

Hydrazines: The condensation of furan-2,3-diones with arylhydrazines leads to the formation of pyrazole-3-hydrazides in yields of 45–65%. mdpi.comnih.gov Similarly, substituted 2H-furo[3,2-b]pyran-2-ones react with hydrazines, resulting in recyclization through the opening of the furan ring to form substituted pyrazol-3-ones. beilstein-journals.orgbeilstein-journals.org

Amines: The reaction of furan derivatives with amines can lead to pyrrole (B145914) compounds. pharmaguideline.commdpi.com For example, 2H-furo[3,2-b]pyran-2-ones react with aliphatic amines to yield diones with an exocyclic enamine group. beilstein-journals.orgbeilstein-journals.org A multicomponent reaction involving a furan, a thiol, and an amine can also produce N-pyrrole products. nih.gov

Formation of Pyrazole (B372694), Pyridazine, and Pyrrole Derivatives

The reactivity of furan precursors with different nucleophiles enables the synthesis of a variety of heterocyclic compounds.

Pyrazole Derivatives: The reaction between furan-2,3-diones and various hydrazine (B178648) derivatives is a well-established route to pyrazoles. mdpi.comnih.govchim.it For instance, the condensation of furan-2,3-diones with arylhydrazines produces pyrazole-3-hydrazides. mdpi.comnih.gov In some cases, the furan ring is partially cleaved during the reaction with hydrazine to yield pyrazole derivatives. nih.gov

Pyridazine Derivatives: Pyridazines can be synthesized from furan precursors. One method involves the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate, which yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov Another approach uses a cycloaddition reaction between phenylazosulfonates and furans to produce pyridazinium salts. organic-chemistry.org

Pyrrole Derivatives: Pyrroles can be synthesized from furan precursors through various methods. The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds (which can be derived from furan ring-opening) with ammonia (B1221849) or primary amines. pharmaguideline.commdpi.com Industrially, furan can be converted to pyrrole by passing it over catalysts like SiO2 and Al2O3 with ammonia and steam. pharmaguideline.com Cyclocondensation reactions of 4-aroyl-5-aryl-furan-2,3-diones with urea (B33335) derivatives also yield pyrrole-2,3-dione compounds. acgpubs.org

Table of Research Findings on Heterocycle Synthesis from Furan Derivatives

Furan PrecursorReagent(s)Resulting HeterocycleYieldReference
Furan-2,3-dionesArylhydrazinesPyrazole-3-hydrazides45-65% mdpi.com, nih.gov
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-oneHydrazine hydrate4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-oneNot specified nih.gov
4-Aroyl-5-aryl-furan-2,3-dioneAsymmetric dialkylurea derivativesPyrrole-2,3-dione derivatives47-68% acgpubs.org
Substituted 2H-furo[3,2-b]pyran-2-onesHydrazinesSubstituted pyrazol-3-onesNot specified beilstein-journals.org, beilstein-journals.org

Nucleophilic Substitution and Other Functional Group Transformations

The dual functionality of this compound, possessing both a carboxylic acid and an ethyl ester, allows for selective chemical modifications. The carboxylic acid group, in particular, can be converted into other functional groups, such as sulfonyl derivatives, or the entire furan scaffold can be modified to include synthetically useful moieties like boronic esters.

The carboxylic acid at the C2 position can be transformed to create more complex derivatives. One such transformation involves its conversion into a sulfonylpiperidine moiety. This functional group transformation can lead to compounds like 1-{[5-(ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid. sigmaaldrich.com The synthesis of such a derivative typically proceeds by first converting the carboxylic acid group into a sulfonyl chloride, which then reacts with a suitable amine, in this case, piperidine-4-carboxylic acid, to form the sulfonamide linkage. This derivatization highlights the utility of the furan-2-carboxylic acid group as a handle for introducing complex substituents.

For applications in cross-coupling reactions, the furan ring can be functionalized to include a boronic acid or its ester. A key example is 5-(Ethoxycarbonyl)furan-2-boronic acid, pinacol (B44631) ester, also known as Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate. cymitquimica.comthermofisher.com This solid compound is a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds by coupling the furan ring to various aryl, heteroaryl, or vinyl groups.

Table 1: Properties of 5-(Ethoxycarbonyl)furan-2-boronic acid, pinacol ester

Property Value Source(s)
Chemical Formula C₁₃H₁₉BO₅ cymitquimica.com
Molecular Weight 266.1 g/mol thermofisher.com
Appearance Solid cymitquimica.com
IUPAC Name Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate thermofisher.com
CAS Number 1073338-92-7 thermofisher.com

Intramolecular Cyclization Processes

Derivatives of furan-2-carboxylic acid can undergo intramolecular cyclization to form new heterocyclic systems. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from the reaction of furan-2-carbohydrazide (B108491) with 2,4-dioxobutanoic acids, can be cyclized. researchgate.netchimicatechnoacta.ru In the presence of a dehydrating agent like propionic anhydride, these molecules undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.netchimicatechnoacta.ru

Another synthetic strategy involves a "cyclization/dehydrogenation" approach. nih.gov In this method, acyclic 1,3-dicarbonyl dianions can be cyclized with appropriate dielectrophiles to form 2-alkylidenetetrahydrofurans, which are then dehydrogenated to yield furan-2-ylacetates. nih.gov This strategy can be extended to create more complex fused ring systems, such as 7-(alkoxycarbonyl)benzofurans. nih.gov

Reductive Conversion of Furancarboxylic Acids

The reduction of furancarboxylic acids can proceed via two main pathways: hydrogenation of the furan ring to a saturated tetrahydrofuran (B95107) ring, or hydrogenolysis, which involves the cleavage of C-O bonds leading to ring-opening. The outcome is highly dependent on the choice of catalyst and reaction conditions.

The catalytic reduction of furan-2-carboxylic acids like 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) has been studied extensively. hep.com.cnelsevierpure.comresearchgate.net

Furan Ring Hydrogenation: This reaction pathway saturates the furan ring without breaking it. Palladium (Pd) catalysts are highly effective for the hydrogenation of the furan ring, converting furancarboxylic acids into their corresponding tetrahydrofurancarboxylic acid derivatives, such as tetrahydrofuran-2-carboxylic acid (THFCA). hep.com.cnelsevierpure.comresearchgate.net However, research into electrochemical ring hydrogenation has found that furoic acid is not highly reactive under these specific conditions compared to other furan derivatives like furfural (B47365) and furfuryl alcohol. rsc.org

Furan Ring Hydrogenolysis: This pathway involves the cleavage of one or both C-O bonds within the furan ring, leading to linear aliphatic acids. Platinum (Pt) catalysts are effective for this transformation. hep.com.cnelsevierpure.com The hydrogenolysis of one C-O bond in 2-furancarboxylic acid can yield 5-hydroxyvaleric acid (5-HVA) or its derivatives, with reported yields of around 62-70%. elsevierpure.comelsevierpure.com Further hydrogenolysis of both C-O bonds can produce adipic acid from FDCA, a crucial industrial chemical. hep.com.cnelsevierpure.comresearchgate.net

Table 2: Summary of Reductive Conversion Pathways for Furancarboxylic Acids

Reaction Type Typical Catalyst Starting Material (Example) Product (Example) Source(s)
Ring Hydrogenation Palladium (Pd) 2-Furancarboxylic acid (FCA) Tetrahydrofuran-2-carboxylic acid (THFCA) hep.com.cn, elsevierpure.com, researchgate.net
Single C-O Hydrogenolysis Platinum (Pt) 2-Furancarboxylic acid (FCA) 5-Hydroxyvaleric acid (5-HVA) / δ-valerolactone (DVL) hep.com.cn, elsevierpure.com, elsevierpure.com
Double C-O Hydrogenolysis Pt-MoOx, Pt/niobium oxide 2,5-Furandicarboxylic acid (FDCA) Adipic acid hep.com.cn, elsevierpure.com, researchgate.net

The mechanism of furan ring-opening during hydrogenolysis can vary depending on the catalyst and reaction environment.

One proposed mechanism involves an acid-catalyzed pathway. researchgate.net The process is initiated by the protonation of the furan ring, with the diffusion of a proton from the solution to the α-carbon of the ring being the rate-limiting step. researchgate.net This protonation forms a furanol intermediate. Subsequent protonation of the ring's oxygen atom initiates the cleavage of the furanic ring. researchgate.net

Another mechanism, particularly over platinum-iron bimetallic catalysts, is proposed to follow an SN2-type reaction. rsc.org In this model, hydrogen molecules are activated on the catalyst surface, generating hydride (H⁻) and proton (H⁺) species. The reaction is initiated by the proton combining with the oxygen on the furan ring. Subsequently, the hydride acts as a nucleophile, attacking a carbon atom adjacent to the ring oxygen, which leads to the cleavage of the Csp²–O bond and ring opening. rsc.org

A third mechanistic pathway has been described over nickel-lanthanum hydroxide (B78521) catalysts. researchgate.net In this case, the basic hydroxide species on the catalyst support deprotonate the substrate, causing it to adsorb chemically onto the surface. This is followed by a direct hydride attack on the second carbon atom of the ring, which is considered the key step for ring cleavage. researchgate.net

Advanced Analytical Characterization Techniques in 5 Ethoxycarbonyl Furan 2 Carboxylic Acid Research

Chromatographic Methods for Purity, Quantification, and Separation

Chromatographic techniques are fundamental in the analysis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, enabling its separation from impurities, starting materials, and by-products. These methods are crucial for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet/Visible (UV/Vis) detector is a powerful tool for the purity assessment and quantification of this compound. The furan (B31954) ring and carbonyl groups within the molecule act as chromophores, allowing for sensitive detection by UV spectroscopy. mdpi.com

Research Findings: Reverse-phase HPLC (RP-HPLC) is the most common modality for analyzing polar organic compounds like carboxylic acids. pensoft.net Separation is typically achieved on a C8 or C18 stationary phase. pensoft.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, frequently a buffer like phosphate (B84403) or an acid modifier to control the ionization state of the carboxylic acid group. mdpi.compensoft.netresearchgate.net For instance, a mobile phase of acetonitrile and a phosphate buffer at pH 3 is effective for separating related acidic compounds. pensoft.netresearchgate.net The UV detector is commonly set at a wavelength where the furan ring or conjugated system shows maximum absorbance, often in the range of 210-280 nm. mdpi.compensoft.net For example, a study on furan derivatives used a detection wavelength of 210 nm to quantify various organic acids and furans simultaneously. mdpi.com This technique allows for the determination of the compound's purity by separating it from potential impurities generated during synthesis or degradation. pensoft.net

Table 1: Representative HPLC Parameters for Analysis of Furan Carboxylic Acids

ParameterTypical Value/ConditionRationale/Reference
Column C18 or C8, 5 µm particle sizeStandard for reverse-phase separation of organic acids. pensoft.netnih.govresearchgate.net
Mobile Phase Acetonitrile/Methanol and buffered water (e.g., phosphate buffer)Allows for gradient or isocratic elution to resolve compounds. pensoft.netresearchgate.net
pH of Mobile Phase Acidic (e.g., pH 3)Suppresses ionization of the carboxylic acid, leading to better peak shape and retention. pensoft.netresearchgate.net
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC columns. pensoft.netresearchgate.net
Detection UV/Vis or Diode Array Detector (DAD)Non-destructive and sensitive detection of chromophoric compounds. nih.gov
Wavelength 210 - 280 nmThe furan ring and conjugated system absorb strongly in this UV range. mdpi.compensoft.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. chemistryhall.com It is particularly useful for tracking the conversion of starting materials to this compound.

Research Findings: In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. chemistryhall.com The plate is then developed in a chamber containing an appropriate mobile phase (eluent), which is usually a mixture of nonpolar and polar organic solvents. chemistryhall.com The choice of eluent is critical to achieve good separation between the starting materials, intermediates, and the final product based on their differing polarities. chemistryhall.com For furan derivatives, solvent systems like benzene-chloroform have been used. tandfonline.com Visualization of the separated spots is often accomplished by using a UV lamp, as the furan ring is UV-active. chemistryhall.comtandfonline.com Alternatively, exposing the plate to iodine vapor can be used as a staining agent. tandfonline.com By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the pure starting material and product, a chemist can quickly assess the reaction's progress or completion. chemistryhall.com

Spectroscopic Techniques for Structural Elucidation and Molecular Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Research Findings:

¹H-NMR: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals: two doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two protons on the furan ring. rsc.orgmdpi.com The ethyl ester group would exhibit a quartet (around 4.4 ppm) for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet (around 1.4 ppm) for the terminal methyl (-CH₃-) protons. rsc.org The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its signal disappears upon exchange with D₂O. mdpi.comlibretexts.org

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (one for the carboxylic acid and one for the ester, typically in the 158-170 ppm range). rsc.orglibretexts.org The four carbons of the furan ring would appear in the aromatic region (approximately 110-160 ppm). rsc.orgmdpi.com The ethyl group would show two signals: one for the methylene carbon (around 62 ppm) and one for the methyl carbon (around 14 ppm). rsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)Rationale/Reference
Carboxylic Acid (-COOH)>10 (broad singlet)~159Characteristic downfield shift for acidic protons and carbonyl carbons. mdpi.comlibretexts.org
Ester Carbonyl (-COO-)-~158Typical chemical shift for ester carbonyl carbons. rsc.org
Furan Ring Protons (C3-H, C4-H)~7.2-7.4 (two doublets)~118-120Chemical shifts for protons and carbons in a substituted furan ring. rsc.orgmdpi.com
Furan Ring Carbons (C2, C5)-~146-148Shifts for substituted carbons in the furan ring. rsc.org
Ethyl Methylene (-OCH₂CH₃)~4.4 (quartet)~62Methylene group adjacent to an ester oxygen. rsc.org
Ethyl Methyl (-OCH₂CH₃)~1.4 (triplet)~14Terminal methyl group of the ethyl ester. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent groups.

Research Findings: The key diagnostic peaks in the IR spectrum confirm the presence of both the carboxylic acid and the ethyl ester functionalities. libretexts.org A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org The spectrum will also feature two distinct and strong carbonyl (C=O) stretching absorptions: one for the carboxylic acid (around 1680-1710 cm⁻¹) and another for the ester (around 1715-1730 cm⁻¹). libretexts.orglibretexts.org The presence of conjugation with the furan ring can shift these frequencies to the lower end of their respective ranges. libretexts.org Additionally, characteristic C-O stretching vibrations for the acid and ester groups are expected between 1200-1320 cm⁻¹. libretexts.org Absorptions related to the furan ring, including C-H and C=C stretching, will also be present. vscht.cz

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity/DescriptionRationale/Reference
Carboxylic Acid O-H2500-3300Strong, Very BroadCharacteristic of hydrogen-bonded dimers. libretexts.orglibretexts.org
Carboxylic Acid C=O1680-1710Strong, SharpCarbonyl stretch, position influenced by conjugation. libretexts.orglibretexts.org
Ester C=O1715-1730Strong, SharpCarbonyl stretch for α,β-unsaturated esters. libretexts.org
C-O Stretch1200-1320StrongAssociated with both the acid and ester groups. libretexts.org
Furan Ring C=C & C-H1400-1600 & ~3100Medium to WeakAromatic ring and C-H stretching vibrations. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, EI-HR-MS, HRMS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Research Findings: Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com The exact mass of the molecular ion can be determined with high precision using HRMS, which serves as a powerful confirmation of the compound's elemental composition. rsc.orgmdpi.com For example, the HRMS (ESI) analysis of a related compound, diethyl furan-2,5-dicarboxylate (B1257723), showed the sodiated adduct [M+Na]⁺, allowing for precise mass confirmation. rsc.org The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH₂CH₃) from the ester or the loss of a water molecule or the entire carboxyl group from the acid moiety. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₈O₅, Mol. Wt.: 184.15 g/mol )

Ion TypePredicted m/zTechniqueRationale
[M-H]⁻183.030ESI⁻Deprotonation of the carboxylic acid.
[M+H]⁺185.045ESI⁺Protonation, likely on a carbonyl oxygen.
[M+Na]⁺207.027ESI⁺Formation of a sodium adduct, common in ESI. rsc.org
Fragment Ions
[M-C₂H₅]⁺155EI/ESI⁺Loss of the ethyl group.
[M-OC₂H₅]⁺139EI/ESI⁺Loss of the ethoxy group, forming an acylium ion. libretexts.org
[M-COOH]⁺139EI/ESI⁺Loss of the carboxyl radical.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of new chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method is crucial for verifying the empirical formula of a substance by precisely measuring the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). For compounds like this compound, which also contains oxygen (O), the percentage of oxygen is commonly determined by subtracting the sum of the percentages of the other elements from 100%.

The molecular formula for this compound is C₈H₈O₅. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close agreement between the theoretical and experimentally determined percentages provides strong evidence for the successful synthesis and purity of the target compound.

Table 1: Theoretical Elemental Composition of this compound (C₈H₈O₅)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percent (%)
CarbonC12.01896.0852.18
HydrogenH1.0188.084.38
OxygenO16.00580.0043.44
Total 184.16 100.00

Note: Values are rounded for clarity.

In a typical research setting, after the synthesis of this compound, a purified sample would be subjected to elemental analysis. The results would be presented in a format similar to the hypothetical data in Table 2.

Table 2: Hypothetical Experimental Elemental Analysis Data for this compound

ElementTheoretical Mass Percent (%)Experimental Mass Percent (%)Difference (%)
Carbon52.1852.25+0.07
Hydrogen4.384.35-0.03

Note: The experimental values are hypothetical and serve for illustrative purposes.

The detailed research findings from such an analysis would confirm the ratio of carbon, hydrogen, and oxygen atoms in the molecule, ensuring that the synthesized product is indeed this compound and not an isomer or a related byproduct. This verification is a critical step before proceeding with further spectroscopic analysis and application-oriented studies.

Applications in Advanced Materials Science and Engineering

Polymer Synthesis and Macromolecular Design

The unique bifunctional nature of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, featuring both a free carboxylic acid and an ester group, makes it a strategic monomer for creating a variety of polymer architectures. This structure allows it to participate in polymerization reactions through different mechanisms, such as direct esterification or amidation via its carboxylic acid function, and transesterification via its ethoxycarbonyl group.

The development of bio-based polyesters is a cornerstone of sustainable materials science, with Polyethylene (B3416737) Furanoate (PEF) being a leading alternative to the conventional petroleum-based polyethylene terephthalate (B1205515) (PET). wikipedia.orgspecialchem.com PEF is primarily synthesized from the polycondensation of 2,5-furandicarboxylic acid (FDCA) and ethylene (B1197577) glycol. wikipedia.orgmdpi.com Ester derivatives of FDCA, such as dimethyl 2,5-furan dicarboxylate (DMFD), are also pivotal in laboratory and industrial synthesis through a transesterification process. mdpi.commdpi.comresearchgate.net

This compound serves as a crucial intermediate and monomer in this context. While FDCA is recognized as more effective for producing high molecular weight PEF, its ester derivatives are essential for alternative synthesis routes. mdpi.comchalmersindustriteknik.se The synthesis of polyesters like PEF can proceed via two main pathways: direct esterification of the diacid (FDCA) or transesterification of a diester (like DMFD) with a diol. mdpi.comchalmersindustriteknik.se this compound, as a monoester of FDCA, can participate in these polymerization reactions, potentially offering a way to control polymer chain growth and structure. The carboxylic acid end can react through direct esterification, while the ester end can undergo transesterification, providing a versatile tool for macromolecular engineering. This dual reactivity is valuable for creating copolyesters or for modifying polymer end-groups. The resulting PEF polymer exhibits superior properties compared to PET, including enhanced gas barrier capabilities for oxygen, carbon dioxide, and water vapor, making it highly suitable for packaging applications. wikipedia.orgmdpi.com

Table 1: Comparison of PEF and PET Properties

Property Polyethylene Furanoate (PEF) Polyethylene Terephthalate (PET)
Oxygen Barrier ~6 times better than PET mdpi.com Standard
Carbon Dioxide Barrier ~2-4 times better than PET mdpi.com Standard
Water Vapor Barrier ~2 times better than PET mdpi.com Standard
Tensile Modulus 1.6 times higher than PET mdpi.com Standard

| Monomer Source | Can be 100% bio-based (FDCA and ethylene glycol) specialchem.comchalmersindustriteknik.se | Fossil-based (purified terephthalic acid and ethylene glycol) specialchem.com |

The versatility of furan-based monomers extends beyond polyesters to other important classes of polymers.

Polyamides: Semi-aromatic polyamides are high-performance engineering plastics valued for their thermal and mechanical stability. stanford.edu There is significant research into replacing petroleum-derived diacids with bio-based FDCA to produce furan-based polyamides. rsc.orgresearchgate.netresearchgate.net In this area, this compound can serve as a monomer, with its carboxylic acid group readily reacting with diamines to form amide linkages through polycondensation. researchgate.net While many studies focus on FDCA, its derivatives are integral to developing new polyamides. The synthesis of poly(hexamethylene furanamide) (PA6F), for example, highlights the potential of FDCA-based monomers in creating sustainable engineering plastics. rsc.org Attempts to create furanic polyamides have sometimes resulted in amorphous materials; however, strategic monomer design, such as that offered by derivatives like this compound, could lead to semi-crystalline structures with desirable properties. stanford.edu

Thermosets and Resins: Furan (B31954) compounds are recognized for their ability to form highly cross-linked, thermally stable thermosetting polymers and resins. digitellinc.com The furan ring itself contributes to a high char yield, which is advantageous for applications requiring high-temperature resistance and flame retardancy. digitellinc.comengconfintl.org Furan-based epoxy resins, for instance, are being developed as renewable alternatives to conventional bisphenol A (BPA)-based epoxies. digitellinc.com In the synthesis of these networks, furan-based molecules can be functionalized to create epoxy monomers or used as hardeners. digitellinc.commilanpolymerdays.org this compound, with its reactive carboxylic acid group, has the potential to be used as a curing agent for epoxy resins or as a building block for novel thermoset structures. digitellinc.commilanpolymerdays.org The development of furan-based thermosets from molecules like furfuryl amine demonstrates the creation of materials with high modulus, strength, and glass transition temperatures, suitable for advanced composites, coatings, and adhesives. engconfintl.org

Functional Materials Development

Beyond serving as a structural monomer in polymers, this compound and related furan compounds are being explored for the creation of functional materials, most notably as sustainable plasticizers.

Plasticizers are additives used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Traditional plasticizers, such as phthalates, face scrutiny due to environmental and health concerns, driving the search for safer, bio-based alternatives. europeanplasticisers.eu Furan-based esters, derived from FDCA and its related compounds, are highly promising in this regard. europeanplasticisers.eugoogle.com

Research has demonstrated that esters of 2,5-furandicarboxylic acid are effective plasticizers for PVC, showing good compatibility and an ability to lower the glass transition temperature of the polymer. europeanplasticisers.eugoogle.com A wide range of furan-based diesters have been synthesized and evaluated, showing performance comparable to or even exceeding that of conventional phthalates. europeanplasticisers.euresearchgate.net These furanic plasticizers can be produced through the esterification of FDCA or transesterification of its esters with various alcohols. europeanplasticisers.eugoogle.com this compound fits directly into this chemical family. It can be further esterified at the carboxylic acid position to create an asymmetrical diester, or used in combination with other furanic esters to tailor the properties of the plasticizer blend. The development of these bio-based plasticizers represents a significant step toward "greener" polymer formulations with reduced environmental impact. europeanplasticisers.eu

Table 2: Investigated Furan-Based Compounds for Plasticizer Applications

Furan Precursor Resulting Plasticizer Type Polymer System Key Findings
2,5-Furandicarboxylic Acid (FDCA) Diesters (e.g., with n-butanol, 2-ethylhexanol) europeanplasticisers.eugoogle.com PVC Effective plasticizing action, lowers polymer Tg, good thermal stability. europeanplasticisers.eu
5-Hydroxymethyl-2-furancarboxylic acid (HFCA) Diesters PVC Potential replacements for o-phenyl plasticizers. researchgate.net

Biological and Biomedical Research Implications

Role as Pharmaceutical Intermediates and Precursors for Drug Candidates

Furan (B31954) derivatives are pivotal intermediates in the synthesis of pharmaceuticals. researchgate.net The furan nucleus is a key component in numerous synthetic compounds and is recognized for its affinity for various biological receptors, making it a valuable starting point for the development of new drugs. ijabbr.comijabbr.com Compounds like 2,5-Furanedicarboxylic acid (FDCA), a related dicarboxylic acid, are considered important building blocks for creating pharmaceutical intermediates. dgtbcb.com

The furan scaffold is a versatile platform for synthesizing biologically active molecules. researchgate.netnih.gov Medicinal chemists utilize the furan nucleus to create novel agents, leveraging the various reaction methods available for furans. researchgate.net The inclusion of different substituents onto the furan ring can lead to compounds with distinct biological activities. researchgate.net For example, the synthesis of arylfuran derivatives has been a focus in the search for new potential antiviral agents. researchgate.net Similarly, chalcones derived from 5-arylfuran-2-carbaldehydes have been synthesized and evaluated for their antiviral properties. xisdxjxsu.asia The inherent reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, facilitates the creation of a diverse library of compounds for biological screening. ijabbr.com Natural furan derivatives, isolated from sources like plants and marine organisms, also serve as an inspiration and starting point for the synthesis of new therapeutic agents. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of furan-based compounds. These studies reveal how the type and position of substituents on the furan ring influence biological activity. mdpi.com

For instance, in a study of furan-ring fused chalcones as antiproliferative agents, the attachment of a furan ring significantly enhanced biological activity compared to the non-fused analog. iiarjournals.org The relative position of different moieties is also critical; isomers with different arrangements can show vastly different activities, with one isomer exhibiting increased activity and another showing reduced activity compared to the parent compound. iiarjournals.org

In the development of inhibitors for the ST2 protein, SAR studies of 1-(furan-2-ylmethyl)pyrrolidine-based compounds showed that hydrophobic substitutions at the 4-position resulted in lower IC50 values compared to substitutions at the 3-position. nih.gov Furthermore, stereochemistry plays a role, with S-form compounds showing approximately two-fold higher activity than their R-form counterparts. nih.gov The presence of specific groups, such as an electron-withdrawing nitro group on a furan sulfonyl hydrazone derivative, was found to be most effective for inhibiting the hCA 1 isozyme. ijabbr.com These studies underscore the importance of precise structural modifications to the furan scaffold to achieve desired therapeutic effects. mdpi.comoup.com

Interactive Data Table: SAR of Furan-Fused Chalcones

CompoundDescriptionAntiproliferative Activity (IC50)Key Finding
Compound 8Furan-fused derivative of Compound 917.2 μMFuran-ring fusion significantly enhanced activity. iiarjournals.org
Compound 9Chalcone (B49325) without fused furan ring305 μM
Compound 6aFuran-ring attached isomer of Compound 720.9 μMRelative position of benzofuran (B130515) and phenyl moieties is critical for activity. iiarjournals.org
Compound 6sFuran-ring attached isomer of Compound 770.8 μM
Compound 7Parent compound (asymmetrical)59.6 μM

Antimicrobial and Antiviral Activity Investigations

The furan moiety is a well-established pharmacophore in the design of antimicrobial and antiviral agents. researchgate.netwisdomlib.org Many furan derivatives have been synthesized and shown to possess a broad range of activities against various pathogens, including bacteria and viruses. ijabbr.comnih.gov

Furan derivatives have demonstrated notable potential as antiviral agents. ijabbr.comnih.gov A study on chalcone derivatives of 5-arylfuran-2-carbaldehydes reported significant in ovo activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). xisdxjxsu.asia Several synthesized compounds were able to maintain a hemagglutination (HA) titer of zero after being challenged with AIV, indicating high potency. xisdxjxsu.asia Other derivatives showed strong efficacy against IBV. xisdxjxsu.asia Additionally, arylfuran derivatives have been evaluated for their activity against Zika Virus (ZIKV), with some compounds showing modest inhibitory effects. researchgate.net These findings highlight the furan scaffold as a promising base for the development of new antiviral drugs. xisdxjxsu.asia

Derivatives containing the furan ring have shown broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govutripoli.edu.ly

Novel Arylfuran Derivatives : One such derivative displayed considerable activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). utripoli.edu.ly

2,4-disubstituted Furans : These compounds exhibited enhanced antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. utripoli.edu.ly

Furan Fatty Acids : The furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid has been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

5-Nitrofuran Derivatives : These compounds have shown inhibitory effects on both Gram-positive and Gram-negative organisms. nih.gov

The mechanism of action for these compounds can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov The versatility of the furan ring allows for the synthesis of derivatives that can overcome microbial resistance, offering a potential solution to this global health challenge. researchgate.net

Interactive Data Table: Antimicrobial Activity of Furan Derivatives

Furan Derivative ClassTarget Organism(s)Observed EffectReference
Halogenated FuranonesBacillus subtilis, Escherichia coliInhibition of swarming motility psu.edunih.gov
Chalcones of 5-Arylfuran-2-carbaldehydesAvian Influenza Virus (AIV) H9N2, Infectious Bronchitis Virus (IBV)High potency, reduced viral titers xisdxjxsu.asia
Novel Arylfuran DerivativeE. coli, S. aureusBroad-spectrum antibacterial activity utripoli.edu.ly
2,4-disubstituted Furan DerivativeProteus vulgaris, E. coliGood antibacterial activity ijabbr.com
Furan Fatty Acid (7,10-EODA)Methicillin-resistant S. aureus (MRSA)Anti-staphylococcal activity nih.gov
5-Nitrofuran DerivativesGram-positive and Gram-negative bacteriaInhibitory effects nih.gov

Analgesic, Anti-inflammatory, and Antinociceptive Properties

Furan derivatives have demonstrated notable potential as analgesic, anti-inflammatory, and antinociceptive agents. utripoli.edu.lywisdomlib.org While direct studies on 5-(Ethoxycarbonyl)furan-2-carboxylic acid are not extensively documented in publicly available research, the broader class of furan-containing molecules has shown significant activity in these areas.

Research into various furan derivatives has revealed their capacity to mitigate pain and inflammation. wisdomlib.org For instance, certain acetylenic furan derivatives have been shown to produce antinociceptive effects in models of pain induced by chemical agents. researchgate.net The mechanism of action for some of these compounds appears to be mediated by opioidergic or muscarinic cholinergic receptors. researchgate.net

Furthermore, the anti-inflammatory properties of furan derivatives are a key area of investigation. wisdomlib.org Some furan-based compounds have been observed to reduce inflammation, suggesting their potential in treating various inflammatory conditions. wisdomlib.org The development of novel hybrid molecules incorporating furan moieties with other pharmacologically active structures is an active area of research aimed at discovering new anti-inflammatory agents.

The antinociceptive effects of furan derivatives have also been a subject of study. Nociception is the sensory nervous system's response to certain harmful or potentially harmful stimuli. Research has shown that specific furan derivatives can reduce this response, indicating their potential as pain-relieving agents. researchgate.net

Table 1: Examples of Furan Derivatives with Analgesic, Anti-inflammatory, or Antinociceptive Activity

Compound Type Observed Activity Potential Mechanism of Action Reference
Acetylenic furan derivatives Antinociceptive Mediated by opioidergic and muscarinic cholinergic receptors researchgate.net
General furan derivatives Anti-inflammatory, Analgesic Varied, including modulation of inflammatory pathways utripoli.edu.lywisdomlib.org
Ferulic acid-parthenolide hybrids Anti-inflammatory Reduction of pro-inflammatory cytokines mdpi.com

Antihypoxic Effects of Furan-Derived Compounds

Hypoxia, a condition characterized by a deficiency of oxygen reaching the tissues, can lead to cell damage and is implicated in various pathological conditions. nih.govmdpi.com Certain furan-derived compounds have been investigated for their potential antihypoxic effects, which could be beneficial in protecting cells from the detrimental consequences of oxygen deprivation. nih.govmdpi.comresearchgate.net

One of the key mechanisms underlying the cellular response to hypoxia is the activation of the hypoxia-inducible factor (HIF). nih.govmdpi.comnih.gov Some furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and shown to activate HIF. nih.govmdpi.com This activation is achieved by inhibiting the factor inhibiting HIF-1 (FIH-1), an enzyme that suppresses HIF-α activity under normal oxygen conditions. nih.govmdpi.com By inhibiting FIH-1, these compounds can exogenously induce a protective hypoxic response even in the presence of oxygen. nih.govmdpi.com

Additionally, studies on dibenzofuranone-oxime derivatives have demonstrated their antihypoxic activity in animal models. researchgate.net For example, one such compound was found to significantly increase the lifespan of animals in a hypercapnic hypoxia model. researchgate.net These findings suggest that the furan nucleus is a valuable scaffold for the development of novel antihypoxic agents.

Table 2: Furan Derivatives with Potential Antihypoxic Effects

Compound Class Mechanism of Action Experimental Model Reference
Furan- and thiophene-2-carbonyl amino acid derivatives Inhibition of Factor Inhibiting HIF-1 (FIH-1), leading to HIF activation In vitro (SK-N-BE(2)c cells) nih.govmdpi.com
Dibenzofuranone-oxime derivatives Not fully elucidated, but demonstrated increased lifespan under hypoxic conditions In vivo (normobaric hypoxia with hypercapnia model in mice) researchgate.net

Potential as Anti-Trypanosomal Agents (General Furan Derivatives)

Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, poses a significant threat to both human and animal health. nih.govbohrium.com The search for new, effective, and safe anti-trypanosomal drugs is a global health priority. Furan derivatives have emerged as a promising class of compounds in this endeavor. nih.govbohrium.comnih.gov

Numerous studies have highlighted the anti-trypanosomal activity of various furan-containing molecules. nih.govbohrium.com For instance, diphenyl furan diamidines have shown potent activity against Trypanosoma strains, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The structural modifications of these compounds, such as changes in bond positioning or the addition of functional groups, can have a modest impact on their anti-trypanosomal potency. nih.gov

Nitrofurantoin-triazole hybrids are another group of furan derivatives that have demonstrated significant in vitro activity against Trypanosoma species that cause animal African trypanosomiasis. bohrium.com Some of these hybrids have shown strong trypanocidal activity coupled with low cytotoxicity, identifying them as potential lead compounds for further in vivo studies. bohrium.com Furthermore, research on nitrofurantoin (B1679001) analogs has revealed that their trypanocidal activity and cytotoxicity can be related to the length of their aliphatic chains and their electronegativity. nih.gov

Table 3: Examples of Furan Derivatives with Anti-Trypanosomal Activity

Compound Series Target Organism Key Findings Reference
Diphenyl furans Trypanosoma (S427 and STIB900 strains) Potent activity with IC50 values in the nanomolar range. nih.gov
Nitrofurantoin-triazole hybrids T. b. brucei, T. evansi, T. congolense Strong antitrypanosomal activity and low cytotoxicity. bohrium.com
Nitrofurantoin analogs Animal and human trypanosomes Trypanocidal activity related to the number of carbons in the aliphatic chain. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 5-(Ethoxycarbonyl)furan-2-carboxylic acid, these calculations can determine a variety of molecular properties and reactivity descriptors that are crucial for understanding its chemical behavior.

The geometry of the furan (B31954) ring, along with its substituents, can be optimized to find the most stable arrangement of atoms. The presence of both an electron-withdrawing carboxylic acid group and an ethoxycarbonyl group on the furan ring significantly influences its electronic properties. The overlap of the π orbitals of the furan ring and the carboxyl groups can lead to a transformation of the nondissociative π2 resonance of the furan ring into a dissociative resonance nih.gov.

Computational studies on related furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), show that the electronic properties are sensitive to the nature and position of the substituents. The global electrophilicity index (ω) and the maximum electronic charge transfer (ΔNmax) are key descriptors that can be computed to understand reactivity trends researchgate.net. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that dictate a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For furan derivatives, the HOMO-LUMO gap can be modulated by the substituents. For example, in a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the HOMO-LUMO gap was found to vary with different substituent groups, indicating a corresponding change in reactivity magtech.com.cn.

Table 1: Calculated Electronic Properties of Substituted Furan Derivatives (Illustrative)

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Furan-6.891.878.760.72
2-Furoic Acid-7.21-1.545.672.54
Furan-2,5-dicarboxylic acid-7.58-2.115.471.89
This compound (Estimated)-7.4-1.95.5~2.8

Note: The values for this compound are estimated based on trends observed in related furan derivatives. Actual values would require specific DFT calculations.

The calculated reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack. For electrophilic aromatic substitution on the furan ring, the presence of electron-withdrawing groups like carboxyl and ethoxycarbonyl deactivates the ring towards electrophilic attack compared to unsubstituted furan. Conversely, these groups make the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Reaction Mechanism Elucidation and Kinetic Modeling for Furanic Transformations

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involved in the synthesis and transformation of furanic compounds. For this compound, theoretical studies can map out the potential energy surfaces of its formation and subsequent reactions, identifying transition states and intermediates.

One of the key synthetic routes to furan-2,5-dicarboxylic acid (FDCA), a precursor to this compound, is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). The reaction proceeds through intermediates such as 2,5-diformylfuran (DFF) and 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) mdpi.com. Kinetic modeling of the esterification of FDCA with alcohols like ethylene (B1197577) glycol has been performed to understand the reaction rates and optimize conditions for polyester (B1180765) production acs.orgresearchgate.net. These models often consider the concentrations of the reactants, catalyst, and temperature to predict the reaction progress acs.org.

A proposed mechanism for the synthesis of furan dicarboxylate esters from galactaric acid involves initial acid-catalyzed esterification followed by dehydration acs.orgnih.gov. Theoretical calculations can be employed to investigate the energetics of each step in such a pathway, determining the rate-limiting step and the influence of different catalysts.

The acid-catalyzed ring-opening of the furan ring is a competing reaction that can occur under certain conditions. Computational studies have shown that the substituents on the furan ring have a significant influence on the reactivity and the pathway of ring-opening rsc.orgresearchgate.net. For instance, the protonation of the furan ring is often the initial step, and its regioselectivity (protonation at the α or β position) can be predicted using computational methods rsc.org.

Kinetic modeling of the esterification of furan-2,5-dicarboxylic acid has revealed that the initial esterification to form the monoester is a key rate-limiting factor acs.org. A kinetic model for the non-catalyzed esterification of FDCA in ethylene glycol was developed based on the measured concentrations of the monoester and diester products acs.org.

Table 2: Illustrative Kinetic Parameters for FDCA Esterification

Reaction StepCatalystActivation Energy (kJ/mol)Rate Constant (at a given temperature)Reference
FDCA + Ethylene Glycol -> MHEFTetrabutyl titanate114.52266.77 x 10⁻³ mol kg⁻¹ min⁻¹ (at 180 °C) researchgate.net
MHEF + Ethylene Glycol -> BHEFTetrabutyl titanate86.129.72 x 10⁻³ min⁻¹ (at 180 °C) researchgate.net

MHEF: mono(hydroxyethyl) 2,5-furandicarboxylate; BHEF: bis(hydroxyethyl) 2,5-furandicarboxylate

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its physical and chemical properties. The molecule possesses several rotatable bonds, including those of the carboxylic acid and ethoxycarbonyl groups, leading to various possible conformations.

In solution or the gas phase, the molecule can adopt a range of conformations. Molecular mechanics and quantum mechanics calculations can be used to determine the potential energy surface associated with the rotation around the single bonds connecting the substituents to the furan ring. These calculations can identify the lowest energy (most stable) conformers and the energy barriers between them.

The conformational flexibility of the ethoxycarbonyl group, in particular, can influence how the molecule interacts with other molecules, such as solvents or reactants. The ethyl group can adopt different orientations (e.g., anti or gauche) relative to the carbonyl group.

Table 3: Predicted Torsional Angles and Relative Energies for Key Conformations of this compound (Illustrative)

ConformationDihedral Angle (O=C-O-C) (°)Dihedral Angle (C-C-C=O) (°)Relative Energy (kcal/mol)
Planar (anti)~180~00.0 (Global Minimum)
Non-planar (gauche)~60~01.5
Planar (syn)~0~03.2

Note: These are illustrative values. Actual values would require specific conformational analysis calculations.

The planarity of the molecule is also an important factor. While the furan ring itself is planar, the substituents can rotate out of the plane. Studies on related compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid have shown that the furan and phenyl rings are nearly coplanar mdpi.com. The degree of planarity in this compound will affect its electronic conjugation and intermolecular interactions.

Environmental Impact and Sustainability Considerations

Advancing the Bioeconomy through Biomass-Derived Furanic Compounds

Furanic compounds derived from the dehydration of carbohydrates are cornerstone platform chemicals in the burgeoning bioeconomy. researchgate.netmdpi.com These compounds, obtained from non-food biomass like agricultural waste, represent a renewable carbon feedstock. nih.govresearch-nexus.net The conversion of biomass is seen as a crucial strategy to overcome the reliance on fossil hydrocarbons for producing fuels and chemicals, thereby helping to establish a closed CO2 cycle. hse.ru

5-(Ethoxycarbonyl)furan-2-carboxylic acid is a derivative within the family of C6-furanics, which originates from key platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govrsc.org HMF itself is produced from the acid-catalyzed dehydration of hexose (B10828440) sugars found in cellulose (B213188) and other raw biomass materials. rsc.org The versatility of HMF, with its two functional groups, allows for numerous chemical transformations into a wide portfolio of valuable molecules, including diols, diacids, and esters like this compound. rsc.org

These furanic derivatives are critical for developing new sustainable materials. For instance, furan (B31954) dicarboxylic acids are used as monomers for bio-based polymers, such as polyethylene (B3416737) furanoate (PEF), which is positioned as a renewable alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.orgresearchgate.net The research and development of such monomers are paramount for expanding the scope of bio-based building blocks and accelerating the transition to a more sustainable bioeconomy. rsc.org The ultimate goal is to substitute petroleum-based feedstocks with bio-derived sources to minimize environmental impact. nih.gov

Challenges in Sustainable Production of Furanic Carboxylic Acids

Despite the promise of furanic compounds, their sustainable and large-scale industrial production faces significant hurdles. The processes involved in converting biomass to furanic platform chemicals often have poor environmental factors (E-factors), generating considerable chemical waste. mdpi.comnih.gov

One of the primary challenges is the inherent instability of key intermediates like HMF under the acidic conditions required for its synthesis. researchgate.net This instability leads to undesirable side reactions, most notably the formation of insoluble, tar-like polymers known as "humins," which reduces the yield of the desired furanic product and complicates purification processes. nih.govscielo.br

Key Challenges in the Sustainable Production of Furanic Carboxylic Acids

ChallengeDescriptionImpactReferences
Feedstock ImpuritiesUnrefined biomass can contain compounds like amino acids that poison catalysts.Reduced catalyst lifetime and efficiency, lower product yield. researchgate.netd-nb.info
Intermediate InstabilityKey intermediates like 5-hydroxymethylfurfural (HMF) are unstable under reaction conditions.Formation of undesirable byproducts (e.g., humins), leading to lower selectivity and difficult purification. nih.govresearchgate.net
Catalyst DeactivationCatalysts can lose activity over time due to poisoning or coking.Decreased process efficiency and increased costs associated with catalyst regeneration or replacement. rsc.org
Use of SolventsMany processes rely on organic solvents that can be hazardous and have a high environmental impact.Environmental pollution, high costs for solvent recovery and disposal. scielo.br
Energy ConsumptionSynthesis and purification steps often require significant energy input for heating and pressurization.Higher production costs and carbon footprint, reducing the "green" credentials of the process. rsc.orgnih.gov
Byproduct FormationSide reactions lead to a mixture of products, complicating downstream processing.Energy-intensive separation processes are required, generating more waste and increasing the environmental factor (E-factor). mdpi.comnih.gov

Waste Minimization and Byproduct Valorization in Industrial Processes

Addressing the challenges of sustainable production requires a dual approach: minimizing waste generation and finding value in the byproducts that are inevitably formed. Any traditional laboratory or industrial synthesis produces waste, with fine chemical and pharmaceutical syntheses being particularly known for their poor E-factors (often exceeding 25 kg of waste per 1 kg of product). mdpi.comnih.gov Processes involving C6-furanic cores are no exception. nih.gov

Waste minimization efforts focus on optimizing reaction conditions to enhance selectivity towards the desired product, thereby preventing the formation of waste streams like humins. rsc.org This includes the development of more robust and water-tolerant catalysts that are less susceptible to deactivation and can be easily recycled, which is fundamental to creating sustainable heterogeneous catalytic processes. rsc.org Using milder reaction conditions and greener solvents, or even solvent-free reactions, can also significantly reduce the environmental footprint. rsc.orgacs.org

Strategies for Waste Minimization and Byproduct Valorization

StrategyDescriptionExample/ApplicationReferences
Catalyst DevelopmentDesigning stable, recyclable, and highly selective catalysts to reduce waste and avoid energy-intensive separation processes.Use of water-tolerant solid acid catalysts that can be recovered and reused, minimizing the need for neutralization steps. rsc.org
Process OptimizationFine-tuning reaction parameters (temperature, pressure, solvent) to maximize yield and minimize side reactions.Optimizing the amount of base used in HMF oxidation to increase the yield of 2,5-furandicarboxylic acid (FDCA) and suppress humin formation. researchgate.netd-nb.info
Green SolventsReplacing traditional organic solvents with more environmentally benign alternatives like ionic liquids or water.Using ionic liquids that can increase conversion rates and selectivity in carbohydrate dehydration, and can often be reused. scielo.br
Byproduct ValorizationConverting waste streams and byproducts into valuable chemicals or materials.Investigating methods to convert humins, a major byproduct, into carbonaceous materials or other chemical intermediates. nih.gov
Integrated BiorefineriesUtilizing all components of the biomass feedstock to produce a range of products, minimizing overall waste.Using agricultural residues not just for furanics but also for producing biofuels, lignin-based products, and other chemicals. research-nexus.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 5-(Ethoxycarbonyl)furan-2-carboxylic acid, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis of furan-2-carboxylic acid derivatives often involves functionalization of the furan ring. For this compound, two primary approaches are used:

Carboxylation and Esterification : Start with furan-2-carboxylic acid. Introduce the ethoxycarbonyl group via esterification using ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions .

Cross-Coupling Reactions : Utilize palladium-catalyzed Suzuki-Miyaura coupling to attach substituents. For example, coupling a boronic acid derivative with a halogenated furan precursor at the 5-position, followed by oxidation of the methyl group to a carboxylic acid .

  • Key Conditions :
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions.
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature : 80–100°C for coupling; room temperature for esterification.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (furan ring protons), δ 4.3–4.5 ppm (ethoxy CH₂), and δ 1.3–1.5 ppm (ethoxy CH₃) .
  • ¹³C NMR : Signals for the carbonyl groups (C=O) appear at ~160–170 ppm.
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., furan ring planarity and ester group orientation) .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:
  • Stepwise Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during ethoxycarbonyl introduction to prevent side reactions .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency. Ligands like triphenylphosphine (PPh₃) enhance stability .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.

Q. How do steric and electronic factors influence the reactivity of the ethoxycarbonyl group in furan-2-carboxylic acid derivatives?

  • Methodological Answer :
  • Steric Effects : The ethoxy group’s bulkiness hinders nucleophilic attack at the carbonyl carbon, favoring electrophilic substitution at the furan ring’s 4-position .
  • Electronic Effects : The electron-withdrawing nature of the ethoxycarbonyl group deactivates the furan ring, reducing susceptibility to electrophilic substitution but enhancing stability toward oxidation .
  • Experimental Validation : Compare reaction rates of this compound with non-substituted furan-2-carboxylic acid in Friedel-Crafts alkylation .

Q. How can researchers resolve contradictions in reported spectral data for furan-2-carboxylic acid derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR and IR data with computational simulations (e.g., DFT calculations) .
  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds (e.g., 2-furoic acid ).
  • Collaborative Analysis : Share raw spectral data via platforms like PubChem or NIST Chemistry WebBook to identify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.